molecular formula C19H22F2N2O3S B13389248 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide

Cat. No.: B13389248
M. Wt: 396.5 g/mol
InChI Key: ACOXQYLJOQAHST-UHFFFAOYSA-N
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Description

The compound 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide is a benzamide derivative featuring a stereospecific sulfonamide group and a 3,5-difluorinated aromatic ring.

Properties

IUPAC Name

3,5-difluoro-N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXQYLJOQAHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide typically involves multiple steps. One common approach is to start with the appropriate fluorinated benzene derivatives and introduce the sulfonylamino group through a series of reactions. These reactions often require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and reduced environmental impact. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several benzamide derivatives with analogous backbones but varying substituents (Table 1). These compounds share a common benzamide core linked to a phenylpropan-2-ylamine group, but differ in the nature of the substituents on the aromatic ring and the amine side chain. Below is a systematic comparison:

Table 1: Structural Comparison of 3,5-Difluoro-N-[4-[(2R)-1-(Propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide and Analogues

Compound ID (from ) Key Substituents on Aromatic Ring Amine Side Chain Modifications
Target Compound 3,5-Difluoro Propan-2-ylsulfonylamino (R-configuration)
Compound 9 4-Butoxyphenyl Hydroxy-3-phenylpropan-2-yl (S-configuration)
Compound 10 4-(2-Methylpropoxy)phenyl Hydroxy-3-phenylpropan-2-yl (S-configuration)
Compound 11 4-Pentyloxyphenyl Hydroxy-3-phenylpropan-2-yl (S-configuration)
Compound 15 4-Methoxyphenyl Acetylated hydroxy-3-phenylpropan-2-yl (S-configuration)
Compound 16 4-Ethoxyphenyl Acetylated hydroxy-3-phenylpropan-2-yl (S-configuration)
Compound 17 4-Propoxyphenyl Acetylated hydroxy-3-phenylpropan-2-yl (S-configuration)

Key Observations

Substituent Effects on Lipophilicity :

  • The 3,5-difluoro substitution in the target compound likely increases electronegativity and reduces metabolic degradation compared to alkoxy groups (e.g., butoxy, pentyloxy) in Compounds 9–15. Fluorine’s small size and high electronegativity may enhance membrane permeability relative to bulkier alkoxy chains .
  • Alkoxy groups (e.g., methoxy, ethoxy) in Compounds 15–17 contribute to higher lipophilicity, which could improve tissue penetration but reduce aqueous solubility.

Stereochemical and Functional Group Variations: The propan-2-ylsulfonylamino group in the target compound introduces a sulfonamide moiety, which is absent in Compounds 9–16. Compounds 9–14 and 15–17 feature a hydroxy-3-phenylpropan-2-yl side chain with an S-configuration, whereas the target compound adopts an R-configuration. Stereochemistry critically influences target selectivity and potency.

Acetylation of Hydroxyl Groups :

  • Compounds 15–17 include acetylated hydroxyl groups , which may act as prodrugs. The acetyl group could enhance oral bioavailability by masking polar hydroxyls, with enzymatic hydrolysis releasing the active form in vivo.

Hypothetical Pharmacological Implications

  • The sulfonamide group in the target compound may confer superior inhibition of enzymes like carbonic anhydrase or proteases compared to Compounds 9–17, which lack this moiety.
  • The 3,5-difluoro substitution could reduce cytochrome P450-mediated metabolism, prolonging half-life relative to Compounds 15–17 with methoxy/ethoxy groups.

Biological Activity

3,5-Difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as an integrin inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C27H41F2N5OC_{27}H_{41}F_2N_5O, with a molecular weight of approximately 489.64 g/mol. It features a difluorobenzamide core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant α4 integrin-inhibitory action , which is vital in conditions where integrin-mediated adhesion processes contribute to inflammation and other pathological states. The α4 integrin is known to play a role in leukocyte adhesion and migration, making it a target for anti-inflammatory therapies.

Table 1: Summary of Biological Activities

Activity TypeDescription
Integrin Inhibition Inhibits α4 integrin, potentially reducing inflammation in various diseases.
Anticancer Potential Exhibits cytotoxic effects against certain cancer cell lines (IC50 values).
Antimicrobial Activity Displays activity against specific pathogens (e.g., Trypanosoma spp.).

The compound's mechanism involves binding to the α4 integrin receptor, which interferes with its interaction with vascular cell adhesion molecule 1 (VCAM-1). This inhibition can lead to reduced leukocyte infiltration in inflamed tissues, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies and Research Findings

  • Integrin Inhibition Studies :
    • A study demonstrated that the compound significantly inhibited VCAM-1/α4β1 binding, which is critical in inflammatory responses. The results indicated that it outperformed several known analogues in terms of binding affinity and efficacy .
  • Cytotoxicity Assessments :
    • In vitro studies revealed that derivatives of the compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 7.5 to 11.1 μM . This suggests potential for development as an anticancer agent.
  • Antimicrobial Activity :
    • Preliminary screening showed that the compound displayed notable activity against Trypanosoma brucei, indicating its potential use in treating parasitic infections .

Synthesis and Structural Characterization

The synthesis of 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide involves multiple steps including the formation of the sulfonamide linkage and the introduction of fluorine atoms. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound.

Q & A

Q. Can cryo-EM resolve the compound’s binding mode in complex with large macromolecular assemblies?

  • Methodological Answer :
  • Step 1 : Prepare a 3.0 Å resolution cryo-EM grid of the target complex.
  • Step 2 : Use RELION for 3D reconstruction and Coot for ligand fitting. Validate with composite omit maps .

Q. How does polymorphism affect the compound’s bioavailability in preclinical models?

  • Experimental Design :
  • Phase 1 : Characterize polymorphs (Form I vs. Form II) via PXRD and DSC.
  • Phase 2 : Conduct pharmacokinetic studies in rodents, comparing AUC0–24 and Cmax for each form .

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